molecular formula C9H11ClO3S B12066946 3-Butoxy-5-chlorothiophene-2-carboxylic acid

3-Butoxy-5-chlorothiophene-2-carboxylic acid

Cat. No.: B12066946
M. Wt: 234.70 g/mol
InChI Key: AFFLLPWDOFCDES-UHFFFAOYSA-N
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Description

3-Butoxy-5-chlorothiophene-2-carboxylic acid is a thiophene derivative featuring a chlorine atom at the 5-position, a butoxy group at the 3-position, and a carboxylic acid moiety at the 2-position. The butoxy substituent, a longer alkoxy chain, enhances lipophilicity compared to shorter-chain analogs, influencing solubility and bioavailability .

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

3-butoxy-5-chlorothiophene-2-carboxylic acid

InChI

InChI=1S/C9H11ClO3S/c1-2-3-4-13-6-5-7(10)14-8(6)9(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

AFFLLPWDOFCDES-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(SC(=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-5-chlorothiophene-2-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the chlorination of 3-butoxythiophene-2-carboxylic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 3-Butoxy-5-chlorothiophene-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-5-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.

    Substitution: Nucleophiles like amines or thiols; reactions may require a base such as triethylamine and are conducted in solvents like dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Amino or thiol derivatives of the original compound.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of 3-butoxy-5-chlorothiophene-2-carboxylic acid as an antibacterial agent. It has shown effectiveness against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The compound's mechanism involves inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival.

Case Study: Antibacterial Efficacy

A study published in 2022 evaluated the minimum inhibitory concentrations (MICs) of several derivatives, including 3-butoxy-5-chlorothiophene-2-carboxylic acid. The results indicated that this compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as a novel antibacterial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can suppress tumor necrosis factor-alpha (TNF-α) production, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Table 2: Anti-inflammatory Activity

Study ReferenceCondition TreatedEffectiveness
Rheumatoid ArthritisSignificant reduction in TNF-α levels
Crohn's DiseaseReduced inflammation markers

Agricultural Applications

3-Butoxy-5-chlorothiophene-2-carboxylic acid has been explored for use as a herbicide. Its derivatives have demonstrated efficacy in controlling weed growth while minimizing damage to crops.

Herbicidal Activity

The compound acts by inhibiting specific metabolic pathways in plants, leading to growth cessation. Field trials have shown promising results in controlling resistant weed species.

Case Study: Herbicidal Efficacy

A patent application detailed the formulation of herbicidal agents containing thiophene derivatives. The results indicated effective weed control with minimal phytotoxicity to crops .

Material Science Applications

In addition to biological applications, 3-butoxy-5-chlorothiophene-2-carboxylic acid is being explored for its potential use in material science, particularly in the development of conductive polymers and organic semiconductors.

Conductive Polymers

The incorporation of thiophene derivatives into polymer matrices can enhance electrical conductivity and thermal stability. Research indicates that these materials may find applications in flexible electronics and energy storage devices.

Table 3: Material Properties

PropertyValue
ConductivityHigh
Thermal StabilityEnhanced
ApplicationFlexible electronics

Mechanism of Action

The mechanism of action of 3-Butoxy-5-chlorothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butoxy and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Features

The table below compares 3-Butoxy-5-chlorothiophene-2-carboxylic acid with key analogs, highlighting substituent positions and functional groups:

Compound Name Substituents (Position) Molecular Formula Key Features
3-Butoxy-5-chlorothiophene-2-carboxylic acid Cl (5), Butoxy (3), COOH (2) C₉H₁₁ClO₃S Long alkoxy chain enhances lipophilicity; Cl and COOH enable H-bonding .
2-Chloro-5-methylthiophene-3-carboxylic acid Cl (2), CH₃ (5), COOH (3) C₆H₅ClO₂S Chlorine at 2-position increases steric hindrance; methyl group reduces acidity .
5-Chloro-3-sulfamoylthiophene-2-carboxylic acid Cl (5), SO₂NH₂ (3), COOH (2) C₅H₅ClNO₄S₂ Sulfamoyl group enhances enzyme interaction; higher polarity .
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid Cl (5), OCF₂ (3), COOH (2) C₆H₃ClF₂O₃S Difluoromethoxy improves metabolic stability; electronegative substituents .
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate Cl (5), BnO (3), COOCH₃ (2) C₁₃H₁₁ClO₃S Benzyloxy and ester groups increase steric bulk; prodrug potential .

Physicochemical Properties

  • Acidity : The carboxylic acid group at the 2-position confers strong acidity (pKa ~2–3), comparable to other thiophene-2-carboxylic acids. The chlorine atom further stabilizes the conjugate base via electron withdrawal .
  • Lipophilicity : The butoxy group increases logP compared to methoxy or ethoxy analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Chlorine and electron-withdrawing groups improve thermal stability, as seen in 5-chloro-3-sulfamoylthiophene derivatives .

Key Differentiators

  • Butoxy vs. Methoxy : The butoxy group’s longer chain increases hydrophobicity, making 3-butoxy-5-chlorothiophene-2-carboxylic acid more suitable for lipid-rich environments than 3-methoxy analogs .
  • Chlorine Position : Unlike 2-chloro-5-methylthiophene-3-carboxylic acid, the 5-chloro substituent in the target compound minimizes steric clashes with adjacent groups, favoring planar molecular conformations .
  • Functional Groups: Compared to sulfamoyl or difluoromethoxy derivatives, the butoxy group offers fewer hydrogen-bonding sites but better compatibility with nonpolar matrices .

Biological Activity

3-Butoxy-5-chlorothiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its activity against various biological targets.

Chemical Structure and Properties

The molecular structure of 3-butoxy-5-chlorothiophene-2-carboxylic acid can be represented as follows:

  • Molecular Formula : C₁₁H₁₃ClO₂S
  • Molecular Weight : 240.74 g/mol
  • IUPAC Name : 3-butoxy-5-chlorothiophene-2-carboxylic acid

Antimicrobial Properties

Research has indicated that 3-butoxy-5-chlorothiophene-2-carboxylic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimal inhibitory concentration (MIC) values for several pathogens are summarized in the table below:

Pathogen MIC (µg/ml)
Staphylococcus aureus16
Bacillus subtilis8
Escherichia coli32
Pseudomonas aeruginosa>64

These results suggest a selective action against certain bacterial strains, with higher efficacy observed in Gram-positive bacteria compared to Gram-negative ones .

Anti-inflammatory Activity

In addition to its antimicrobial effects, 3-butoxy-5-chlorothiophene-2-carboxylic acid has been investigated for its anti-inflammatory properties. Experimental models have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases .

The biological activity of 3-butoxy-5-chlorothiophene-2-carboxylic acid is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Cytokine Modulation : It appears to modulate immune responses by affecting cytokine production, thereby reducing inflammation.
  • Membrane Disruption : The butoxy group may facilitate interaction with bacterial membranes, disrupting their integrity and function.

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of various thiophene derivatives, including 3-butoxy-5-chlorothiophene-2-carboxylic acid. The study found that this compound exhibited notable activity against Staphylococcus aureus, with an MIC lower than many commercially available antibiotics. The authors suggested further exploration into its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects in Animal Models

In another study involving animal models of inflammation, administration of 3-butoxy-5-chlorothiophene-2-carboxylic acid resulted in a significant reduction in paw edema induced by carrageenan. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential therapeutic application in inflammatory conditions .

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